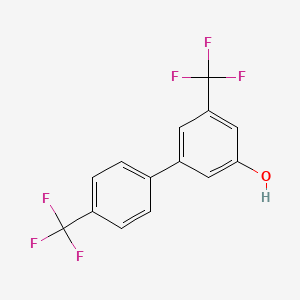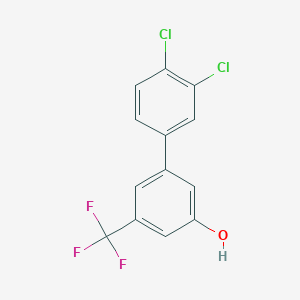
5-(4-Ethoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Ethoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% (5-E-3-TFMP) is an organic compound that has recently been studied for its potential applications in scientific research. It is a member of the phenol family, containing an aromatic ring with a hydroxyl group attached to it. This compound is used in a variety of scientific research applications, such as in organic synthesis, as a reagent for the synthesis of other compounds, and as a catalyst in chemical reactions. In addition, 5-E-3-TFMP has been studied for its biochemical and physiological effects on living organisms.
Applications De Recherche Scientifique
5-(4-Ethoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% has a variety of scientific research applications. It is used as a reagent for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It is also used as a catalyst in chemical reactions, such as the formation of carbon-carbon bonds. In addition, 5-(4-Ethoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% is used in the synthesis of polymers and in the synthesis of organic compounds.
Mécanisme D'action
The mechanism of action of 5-(4-Ethoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% is not fully understood. However, it is believed that the compound acts as an electron donor, donating electrons to a reaction partner and thus facilitating the formation of a new bond. It is also believed that the compound acts as an acid, donating protons to a reaction partner and thus facilitating the formation of a new bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Ethoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% are not fully understood. However, it is believed that the compound has antimicrobial and antifungal activity. In addition, it is believed that the compound has anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-Ethoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments include its low cost, its availability, and its ease of use. The limitations of using 5-(4-Ethoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments include its potential toxicity, its potential to cause skin irritation, and its potential to cause respiratory irritation.
Orientations Futures
For 5-(4-Ethoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% include further research into its potential applications in scientific research, its biochemical and physiological effects, and its potential toxicity. In addition, further research into its potential applications in pharmaceuticals and agrochemicals is needed. Finally, further research into its potential to cause skin and respiratory irritation is also needed.
Méthodes De Synthèse
5-(4-Ethoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized using a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction. The Williamson ether synthesis is a method of synthesizing ethers from alcohols and alkyl halides. This method involves the reaction of an alcohol and an alkyl halide in the presence of a strong base, such as sodium hydroxide. The Grignard reaction is a method of synthesizing organic compounds from alkyl halides and magnesium metal. This reaction produces a Grignard reagent, which can then be reacted with an alcohol or aldehyde to form an ether or ketone. The Wittig reaction is a method of synthesizing alkenes from aldehydes and phosphonium ylides. This reaction produces a phosphonium ylide, which can then be reacted with an alcohol or an alkyl halide to form an ether or an alkene.
Propriétés
IUPAC Name |
ethyl 4-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O4/c1-2-22-15(21)11-5-3-10(4-6-11)12-7-13(20)9-14(8-12)23-16(17,18)19/h3-9,20H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHQPYMXVPTXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686711 |
Source


|
| Record name | Ethyl 3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261979-35-4 |
Source


|
| Record name | Ethyl 3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384718.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384729.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384735.png)




